Ethyl 2-chloro-2-(2-(3-chloro-4-fluorophenyl)hydrazono)acetate
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Overview
Description
Ethyl 2-chloro-2-(2-(3-chloro-4-fluorophenyl)hydrazono)acetate is a chemical compound with the molecular formula C10H9Cl2FN2O2 and a molecular weight of 279.09 g/mol
Preparation Methods
The synthesis of ethyl chloro[2-(3-chloro-4-fluorophenyl)hydrazinylidene]acetate typically involves the reaction of ethyl chloroacetate with 3-chloro-4-fluoroaniline in the presence of a suitable base. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 2-chloro-2-(2-(3-chloro-4-fluorophenyl)hydrazono)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-chloro-2-(2-(3-chloro-4-fluorophenyl)hydrazono)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl chloro[2-(3-chloro-4-fluorophenyl)hydrazinylidene]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Ethyl 2-chloro-2-(2-(3-chloro-4-fluorophenyl)hydrazono)acetate can be compared with other similar compounds, such as:
Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: This compound is used as an intermediate in the synthesis of apixaban, a novel oral anticoagulant.
Ethyl 2-(3-chloro-4-fluorophenyl)acetate:
Properties
CAS No. |
81321-37-1 |
---|---|
Molecular Formula |
C10H9Cl2FN2O2 |
Molecular Weight |
279.09 g/mol |
IUPAC Name |
ethyl 2-chloro-2-[(3-chloro-4-fluorophenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C10H9Cl2FN2O2/c1-2-17-10(16)9(12)15-14-6-3-4-8(13)7(11)5-6/h3-5,14H,2H2,1H3 |
InChI Key |
NSEBPYUAPQABKY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=NNC1=CC(=C(C=C1)F)Cl)Cl |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC(=C(C=C1)F)Cl)Cl |
Origin of Product |
United States |
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